(R)-4-(4-Aminobenzyl)oxazolidin-2-one
Overview
Description
®-4-(4-Aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative with a molecular formula of C10H12N2O2 This compound is characterized by the presence of an oxazolidinone ring substituted with a 4-aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Aminobenzyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with appropriate reagents to introduce the 4-aminobenzyl group. One common method includes the use of benzylamine and a suitable catalyst under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of ®-4-(4-Aminobenzyl)oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Aminobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents to the amino group .
Scientific Research Applications
®-4-(4-Aminobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antibiotic agent.
Mechanism of Action
The mechanism of action of ®-4-(4-Aminobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-2-oxazolidinone: A closely related compound with a benzyl group instead of the 4-aminobenzyl group.
®-4-Phenyloxazolidin-2-one: Another similar compound with a phenyl group in place of the 4-aminobenzyl group.
Uniqueness
®-4-(4-Aminobenzyl)oxazolidin-2-one is unique due to the presence of the 4-aminobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other oxazolidinone derivatives and contributes to its specific applications in various fields of research .
Properties
IUPAC Name |
(4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426808 | |
Record name | (R)-4-(4-Aminobenzyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262857-90-9 | |
Record name | (R)-4-(4-Aminobenzyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-[(4-aminophenyl)methyl]-2-Oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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